Ethyl N,N-dibutyl-beta-alaninate

Description

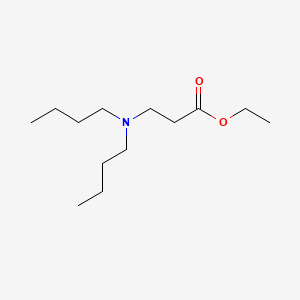

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(dibutylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c1-4-7-10-14(11-8-5-2)12-9-13(15)16-6-3/h4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFAGVSFZREYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173940 | |

| Record name | Ethyl N,N-dibutyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20120-23-4 | |

| Record name | N,N-Dibutyl-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20120-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N,N-dibutyl-beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163291 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N,N-dibutyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N,N-dibutyl-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl N,n Dibutyl Beta Alaninate

Direct Esterification and Amidation Routes

Direct synthetic routes offer a straightforward approach to obtaining Ethyl N,N-dibutyl-beta-alaninate. These methods typically involve the formation of the ester and amide functionalities in a single or a few steps.

Esterification of N,N-Dibutyl-beta-alanine

One of the most direct methods for the synthesis of Ethyl N,N-dibutyl-beta-alaninate is the esterification of N,N-dibutyl-beta-alanine. This reaction involves treating the N,N-dibutyl-beta-alanine with ethanol (B145695) in the presence of an acid catalyst. The catalyst facilitates the reaction between the carboxylic acid group of the alanine (B10760859) derivative and the hydroxyl group of ethanol to form the ethyl ester.

A related synthesis involves the N-alkylation of β-alanine. nih.govnih.gov In a facile, single-step approach, β-alanine can be reacted with butyl bromide in the presence of a base like potassium hydroxide (B78521) (KOH) in ethanol to yield N,N-dibutyl-beta-alanine (also known as 3-dibutylamino-propionic acid). nih.gov The selectivity towards mono- or di-N-substituted β-alanine can be controlled by adjusting the equivalent ratios of the reactants and the reaction time. nih.gov For instance, using a higher molar ratio of butyl bromide and KOH favors the formation of the di-substituted product. nih.gov Following the synthesis of N,N-dibutyl-beta-alanine, a standard esterification procedure with ethanol would yield the target compound, Ethyl N,N-dibutyl-beta-alaninate.

Reaction of Beta-Alanine (B559535) Esters with Dibutylamine (B89481) Derivatives

An alternative direct route involves the reaction of a pre-formed beta-alanine ester, such as ethyl β-alaninate, with a dibutylamine derivative. For example, a process for producing beta-alanine derivatives involves the reaction of an acrylic acid derivative with a primary or secondary amine. google.com In a specific application of this principle for a related compound, ethyl acrylate (B77674) was reacted with n-butylamine at reflux to produce ethyl 3-aminopropionate. A subsequent reaction with a butylating agent would be necessary to introduce the second butyl group onto the nitrogen atom.

Indirect Synthetic Approaches

Indirect methods provide alternative pathways to Ethyl N,N-dibutyl-beta-alaninate, often starting from more fundamental building blocks and involving several synthetic transformations.

Multi-Step Synthesis from Acrylic Acid or Beta-Halogenated Acids

A versatile indirect approach begins with acrylic acid or its derivatives. The ammoniation of acrylic acid under high temperature and pressure can yield β-alanine, which can then be N-alkylated and esterified. nih.govfrontiersin.org The yield of β-alanine from this reaction can be as high as 90% with a purity of over 95%. nih.gov Alternatively, acrylonitrile, another derivative of acrylic acid, can be directly ammoniated or ammoniated and then hydrolyzed to produce β-alanine. nih.govfrontiersin.org

Another starting point for indirect synthesis is the use of β-halogenated acids. For instance, β-halogeno-tert.-alkylcarboxylic acid chlorides can be prepared by reacting tert.-alkylcarboxylic acid chlorides with elementary chlorine. google.com These halogenated intermediates can then undergo nucleophilic substitution with dibutylamine, followed by esterification to yield the final product. The halogenation of aldehydes and ketones at the α-position is a well-established reaction that can be catalyzed by either acid or base. libretexts.orgpressbooks.pub While this applies to carbonyl compounds, analogous principles can be extended to the synthesis of β-halogenated carboxylic acids.

The synthesis of α,β-unsaturated ketones and aldehydes can also be achieved through the oxidation of enol acetates mediated by copper(II) bromide. google.com This highlights the utility of halogenated intermediates in the synthesis of unsaturated compounds, which can be precursors to β-amino acids through Michael addition reactions.

Functional Group Interconversions on Beta-Alanine Scaffolds

The synthesis of Ethyl N,N-dibutyl-beta-alaninate can also be achieved through functional group interconversions on a pre-existing β-alanine scaffold. This approach offers flexibility in introducing the desired functionalities. For example, β-alanine can be protected at the carboxyl group as an ester, followed by the N-alkylation of the amino group with two equivalents of a butyl halide.

The development of functional amino acid-based polymers has spurred research into facile synthetic routes for N-alkylated amino acids. nih.gov These methods often aim to avoid complex protection-deprotection steps. nih.govnih.gov The selective N-alkylation of β-alanine itself is a key transformation in this context. nih.govnih.gov

Furthermore, the synthesis of peptides often involves the use of protected amino acids. For instance, N-tert-butoxycarbonyl (Boc) protected amino acids, including Boc-β-Ala-OH, are common intermediates in peptide synthesis. orgsyn.org The Boc group can be removed under acidic conditions, and the free amino group can then be alkylated. nih.gov

Stereoselective and Enantiopure Synthesis of Beta-Alaninate Esters

While Ethyl N,N-dibutyl-beta-alaninate is an achiral molecule, the synthesis of chiral β-alaninate esters is a significant area of research in organic chemistry, particularly for pharmaceutical applications. The principles and methods developed for stereoselective synthesis can be relevant for creating derivatives of Ethyl N,N-dibutyl-beta-alaninate with chiral centers.

For example, the synthesis of enantiopure syn-β-amino alcohols has been achieved through the chelation-controlled addition of diethylzinc (B1219324) to α-(dibenzylamino) aldehydes. nih.gov This method results in high diastereomeric excesses. nih.gov Such strategies could potentially be adapted to introduce chirality into the backbone of β-alanine derivatives.

The use of chiral auxiliaries or catalysts in the synthesis of β-amino acids and their esters is a common approach to achieve enantioselectivity. Although not directly applied to the synthesis of the title compound in the reviewed literature, these advanced stereoselective methods represent an important frontier in the synthesis of related β-amino acid derivatives.

Chemical Reactivity and Transformation Studies of Ethyl N,n Dibutyl Beta Alaninate

Hydrolysis and Transesterification Kinetics

The ester functional group in Ethyl N,N-dibutyl-beta-alaninate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield N,N-dibutyl-beta-alanine and ethanol (B145695). This reaction is typically catalyzed by acid or base. The kinetics of hydrolysis for similar amino acid esters have been studied, revealing the influence of factors such as pH, temperature, and the structure of the ester. nih.gov

Transesterification, the exchange of the ethyl group with another alcohol, is another important reaction of Ethyl N,N-dibutyl-beta-alaninate. This process is often catalyzed by enzymes, such as lipases, or by metal alkoxides. nih.govwur.nl The kinetics of lipase-catalyzed transesterification of ethyl esters often follow a Ping-Pong Bi-Bi mechanism, where the enzyme forms a covalent intermediate with one substrate before reacting with the second. nih.gov Studies on similar systems have shown that the reaction rate can be influenced by substrate concentrations, with potential for competitive inhibition by the acid or alcohol substrates. nih.gov

Table 1: Kinetic Parameters for Lipase-Catalyzed Transesterification of Ethyl Butyrate

| Parameter | Value | Unit |

| Vmax | 2.861 | µmol/min/mg |

| Km(acid) | 0.0746 | M |

| Km(ester) | 0.125 | M |

| Ki(acid) | 0.450 | M |

This data is for a related ethyl ester and illustrates typical kinetic parameters in lipase-catalyzed transesterification. nih.gov

N-Alkylation and Acylation Reactions of Beta-Alaninate Derivatives

While Ethyl N,N-dibutyl-beta-alaninate itself has a tertiary amine and cannot be further N-alkylated, the broader class of beta-alaninate derivatives with primary or secondary amines readily undergoes N-alkylation. This reaction involves the introduction of an alkyl group onto the nitrogen atom. A robust method for the direct N-alkylation of α-amino acid esters and amides utilizes alcohols as alkylating agents, a process that can proceed with high retention of stereochemistry. nih.gov

Acylation is the process of introducing an acyl group (R-C=O) onto a molecule. For beta-alaninate derivatives with primary or secondary amines, N-acylation is a common transformation. Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds on aromatic rings, can be conceptually related to the acylation of amines, where the amine acts as a nucleophile attacking the acyl halide or anhydride. studymind.co.ukmasterorganicchemistry.com This reaction is fundamental in peptide synthesis and the creation of various amide-containing compounds.

Amidation Reactions and Peptide Coupling Strategies

The conversion of the ester group of Ethyl N,N-dibutyl-beta-alaninate into an amide is a crucial transformation. Direct amidation of esters with amines can be achieved using catalytic systems, such as those involving group (IV) metal alkoxides in conjunction with activators like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov These methods offer an efficient route to amides from a wide range of esters and amines without the need to remove the alcohol byproduct. nih.gov

In the context of peptide synthesis, the formation of an amide (peptide) bond is a central reaction. youtube.com While Ethyl N,N-dibutyl-beta-alaninate has a tertiary amine, its corresponding carboxylic acid (N,N-dibutyl-beta-alanine) can be coupled with other amino esters. Peptide coupling reagents are essential for this process, activating the carboxylic acid to facilitate nucleophilic attack by the amine component of another amino acid. youtube.comyoutube.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). youtube.com However, amide coupling with sterically hindered or electron-deficient amines can be challenging and may require specific reagents and conditions. nih.govthieme.de

Advanced Coupling Reactions Involving N,N-Dibutyl-beta-alaninate (e.g., Knoevenagel-Doebner type reactions)

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org A modification of this reaction, the Knoevenagel-Doebner reaction, utilizes malonic acid in the presence of pyridine (B92270) and a catalytic amount of an amine like piperidine (B6355638) or β-alanine. tandfonline.comorganic-chemistry.orgyoutube.com This reaction typically results in the formation of α,β-unsaturated carboxylic acids after decarboxylation. wikipedia.orgnih.gov While Ethyl N,N-dibutyl-beta-alaninate itself is not a typical substrate for the Knoevenagel-Doebner reaction due to the lack of an active methylene (B1212753) group adjacent to two activating groups, its derivatives or related structures can participate in similar condensations. For instance, the use of β-alanine as a catalyst in this reaction highlights the role of amino acids in promoting such carbon-carbon bond-forming transformations. tandfonline.com

Polymerization Mechanisms and Oligomer Formation

Acid-Promoted Polymerization of Analogous N-Substituted Glycine (B1666218) Esters

N-substituted glycine esters, which are structurally related to beta-alanine (B559535) derivatives, can undergo polymerization. For example, the polymerization of N-phenoxycarbonyl N-substituted glycines can be catalyzed by acetic acid to produce polypeptoids with controlled molecular weights and low dispersities. figshare.com Kinetic studies of these polymerizations have revealed differences in reactivity based on the N-substituent (e.g., methyl, ethyl, butyl) and have shed light on side reactions, such as the formation of 1,4-dialkylpiperazine-2,5-diones through backbiting of oligomers. figshare.com

Catalytic Ester-Amide Exchange Polymerization of Beta-Alanine Derivatives

The polymerization of β-alanine esters can be achieved through a catalytic ester-amide exchange process. wur.nlresearchgate.net Group (IV) metal alkoxides, such as those of hafnium, zirconium, and titanium, have been shown to be effective catalysts for this reaction. wur.nlresearchgate.net The catalytic activity depends on the specific metal alkoxide used, with Hf(Ot-Bu)₄ often exhibiting the highest activity. researchgate.net This polymerization can be carried out neat or in various solvents and at different temperatures, offering a versatile method for the synthesis of poly-β-alanine and other polypeptides. wur.nlresearchgate.net

Table 2: Catalyst Activity in the Polymerization of Beta-Alanine Methyl Ester

| Catalyst | Relative Activity |

| Hf(Ot-Bu)₄ | ≥ Zr(Ot-Bu)₄ |

| Zr(Ot-Bu)₄ | > Ti(Oi-Pr)₄ |

| Ti(Oi-Pr)₄ | > Ti(On-Bu)₄ |

This table illustrates the order of catalytic activity for different group (IV) metal alkoxides in the polymerization of β-alanine methyl ester. researchgate.net

Derivatization and Advanced Analytical Characterization of Ethyl N,n Dibutyl Beta Alaninate

Chromatographic Method Development

Chromatographic techniques are paramount for the separation and quantification of Ethyl N,N-dibutyl-beta-alaninate from complex matrices. The choice of method depends on the sample's nature, the required sensitivity, and the analytical goals.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds like Ethyl N,N-dibutyl-beta-alaninate. Reversed-phase (RP) HPLC is particularly well-suited for this purpose.

A common approach involves using a C18 or a specialized reverse-phase column. core.ac.uk The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. core.ac.uk The addition of an acid, like phosphoric acid or formic acid, to the mobile phase is often necessary to ensure the analyte is in a consistent ionic state (protonated), which leads to better peak shape and retention time stability. core.ac.uk For applications where the HPLC system is coupled with a mass spectrometer (LC-MS), volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. core.ac.uk

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile (MeCN) and water with 0.1% phosphoric acid |

| Gradient | Isocratic or gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm or Mass Spectrometry (MS) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table presents a representative HPLC method based on available application notes.

Method validation for the quantification of related beta-alanine (B559535) derivatives often includes assessments of linearity, precision, accuracy, and selectivity to ensure the reliability of the results. nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For Ethyl N,N-dibutyl-beta-alaninate, a UHPLC method would likely be a modification of an existing HPLC method, adapted for the smaller particle size columns and higher flow rates. The principles of separation remain the same, relying on reversed-phase chromatography. The use of UHPLC is particularly advantageous for high-throughput screening or when analyzing complex samples containing multiple components. The coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) provides a highly sensitive and selective analytical platform. nih.govnih.gov

Representative UHPLC Method Parameters:

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 2 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, Ethyl N,N-dibutyl-beta-alaninate, due to its polarity and relatively high boiling point, is not ideally suited for direct GC analysis. The presence of the tertiary amine group can lead to poor peak shape and adsorption on the GC column. researchgate.net Therefore, derivatization is a crucial step to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis. sigmaaldrich.com

A common derivatization strategy for compounds containing amine and carboxylic acid functionalities is the reaction with chloroformates, such as ethyl chloroformate (ECF). core.ac.ukcore.ac.uk This reaction converts the polar functional groups into less polar and more volatile derivatives. The derivatization with ECF can be performed in an aqueous medium, which simplifies sample preparation. nih.govmdpi.com

The derivatization process for Ethyl N,N-dibutyl-beta-alaninate would involve the reaction of the tertiary amine with ECF to form a carbamate (B1207046) derivative. This derivative would then be extracted into an organic solvent and injected into the GC-MS system.

Illustrative GC-MS Method for a Derivatized Tertiary Amine:

| Parameter | Value |

| Derivatizing Agent | Ethyl Chloroformate (ECF) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detection | Mass Spectrometry (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table outlines a representative GC-MS method for a derivatized tertiary amine, as a specific method for derivatized Ethyl N,N-dibutyl-beta-alaninate is not available. The conditions are based on established methods for similar derivatized amines.

Mass Spectrometry Techniques for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the characterization and quantification of Ethyl N,N-dibutyl-beta-alaninate, providing information on its molecular weight and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Ethyl N,N-dibutyl-beta-alaninate. In the positive ion mode, the tertiary amine group is readily protonated to form the [M+H]⁺ ion.

The fragmentation of the protonated molecule in the gas phase, typically induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), can provide valuable structural information. For N,N-dialkylated beta-amino esters, characteristic fragmentation pathways are expected. The fragmentation of protonated amino acids often involves the neutral loss of small molecules such as water (H₂O) and carbon monoxide (CO). researchgate.net For Ethyl N,N-dibutyl-beta-alaninate, potential fragmentation pathways could include the loss of the ethyl group from the ester, cleavage of the butyl groups from the nitrogen atom, and fragmentation of the beta-alanine backbone. The study of fragmentation patterns of related compounds, such as other N-alkylated molecules, can aid in the interpretation of the mass spectra. nih.gov

Expected ESI-MS/MS Fragments for Protonated Ethyl N,N-dibutyl-beta-alaninate ([C₁₃H₂₇NO₂ + H]⁺, m/z 230.21):

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss |

| 230.21 | 184.18 | C₂H₅OH (Ethanol) |

| 230.21 | 172.18 | C₄H₁₀ (Butane) |

| 230.21 | 116.12 | C₈H₁₈ (Dibutylamine) |

This table presents a hypothetical fragmentation pattern for Ethyl N,N-dibutyl-beta-alaninate based on known fragmentation mechanisms of similar compounds. Actual fragmentation may vary depending on instrumental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. uci.edunih.gov This capability is crucial for confirming the identity of Ethyl N,N-dibutyl-beta-alaninate and for distinguishing it from isobaric interferences.

When coupled with a chromatographic separation technique like UHPLC, HRMS offers a powerful platform for both qualitative and quantitative analysis. researchgate.netmdpi.com For quantification, HRMS can be operated in full-scan mode, acquiring data for all ions within a specified mass range, or in a targeted mode, focusing on the accurate mass of the analyte of interest. The high resolving power of HRMS instruments also allows for the separation of the isotopic peaks of the analyte, further aiding in its identification. nih.gov

Representative HRMS Data for Ethyl N,N-dibutyl-beta-alaninate:

| Parameter | Value |

| Molecular Formula | C₁₃H₂₇NO₂ |

| Calculated Monoisotopic Mass | 229.2042 u |

| Ionization Mode | ESI Positive |

| Observed Ion | [M+H]⁺ |

| Calculated m/z of [M+H]⁺ | 230.2115 u |

| Typical Mass Accuracy | < 5 ppm |

This table provides the calculated high-resolution mass data for Ethyl N,N-dibutyl-beta-alaninate. The mass accuracy is a typical value for modern HRMS instruments.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of Ethyl N,N-dibutyl-beta-alaninate, the gas chromatograph separates the compound from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of Ethyl N,N-dibutyl-beta-alaninate is characterized by specific fragmentation patterns that are crucial for its identification. The molecular ion peak (M+), which corresponds to the intact molecule, may be observed, although it can be weak or absent in some cases. A key fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org For Ethyl N,N-dibutyl-beta-alaninate, this would involve the loss of a propyl radical from one of the butyl chains, leading to a prominent fragment ion. Another characteristic fragmentation involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon, a common pathway for esters. libretexts.org The McLafferty rearrangement is also a possibility for carbonyl compounds with appropriate hydrogen atoms. libretexts.org

A hypothetical fragmentation pattern for Ethyl N,N-dibutyl-beta-alaninate could include the following key fragments:

Molecular Ion (M+) : The peak representing the intact molecule with a mass-to-charge ratio corresponding to its molecular weight (229.36 g/mol ). sielc.com

Alpha-Cleavage Fragment : Loss of a propyl group (C3H7) from a butyl chain, resulting in a fragment at m/z 186.

Ester Fragmentation : Cleavage of the ethoxy group (-OCH2CH3), leading to a fragment at m/z 184.

Further Fragmentation : Subsequent loss of smaller neutral molecules like ethene (C2H4) or propene (C3H6) from the primary fragments.

The retention time of Ethyl N,N-dibutyl-beta-alaninate in a GC system is dependent on the specific column and temperature program used. However, due to its relatively high boiling point, a temperature-programmed analysis would be necessary to ensure its timely elution from the column.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including Ethyl N,N-dibutyl-beta-alaninate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For Ethyl N,N-dibutyl-beta-alaninate, the ¹H NMR spectrum would exhibit distinct signals for the protons in the ethyl group and the two N,N-dibutyl groups, as well as the beta-alanine backbone.

Hypothetical ¹H NMR Data for Ethyl N,N-dibutyl-beta-alaninate:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.7 | Triplet | 2H | -N-CH₂ -CH₂-C(O)O- |

| ~2.5 | Triplet | 2H | -N-CH₂-CH₂ -C(O)O- |

| ~2.4 | Triplet | 8H | -N-(CH₂ -CH₂-CH₂-CH₃)₂ |

| ~1.4 | Sextet | 8H | -N-(CH₂-CH₂ -CH₂-CH₃)₂ |

| ~1.3 | Sextet | 8H | -N-(CH₂-CH₂-CH₂ -CH₃)₂ |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

| ~0.9 | Triplet | 6H | -N-(CH₂-CH₂-CH₂-CH₃ )₂ |

This table is based on expected chemical shifts for similar structures and should be considered illustrative.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. oregonstate.edudocbrown.info Each unique carbon atom will give a distinct signal in the spectrum.

Hypothetical ¹³C NMR Data for Ethyl N,N-dibutyl-beta-alaninate:

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C =O (Ester) |

| ~60 | -O-CH₂ -CH₃ |

| ~53 | -N-(CH₂ -CH₂-CH₂-CH₃)₂ |

| ~49 | -N-CH₂ -CH₂-C(O)O- |

| ~34 | -N-CH₂-CH₂ -C(O)O- |

| ~29 | -N-(CH₂-CH₂ -CH₂-CH₃)₂ |

| ~20 | -N-(CH₂-CH₂-CH₂ -CH₃)₂ |

| ~14 | -O-CH₂-CH₃ |

| ~14 | -N-(CH₂-CH₂-CH₂-CH₃ )₂ |

This table is based on expected chemical shifts for similar structures and should be considered illustrative.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For example, it would confirm the connectivity between the -CH₂- protons of the ethyl group and the -CH₃ protons. It would also show the coupling between the adjacent methylene (B1212753) groups in the butyl chains and the beta-alanine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the carbon at ~60 ppm would show a correlation to the proton quartet at ~4.1 ppm, confirming the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between carbons and protons that are two or three bonds apart. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the molecular fragments. For example, the carbonyl carbon at ~172 ppm would show correlations to the protons on the adjacent methylene groups of the beta-alanine backbone and the ethyl ester.

Advanced Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as its volatility for GC analysis or its detectability in liquid chromatography. nih.gov

Fluorenylmethyl chloroformate (FMOC-Cl) is a widely used derivatizing agent, particularly for primary and secondary amines, to improve their detection in high-performance liquid chromatography (HPLC). nih.govresearchgate.net The reaction involves the nucleophilic attack of the secondary amine of Ethyl N,N-dibutyl-beta-alaninate on the chloroformate group of FMOC-Cl, resulting in the formation of a stable, highly fluorescent carbamate derivative.

The primary advantages of FMOC derivatization include:

Enhanced Sensitivity: The fluorenyl group is a strong chromophore and fluorophore, allowing for highly sensitive detection by UV or fluorescence detectors. researchgate.net

Improved Chromatographic Properties: The derivatization increases the hydrophobicity of the molecule, which can lead to better retention and separation on reversed-phase HPLC columns. plos.org

Stable Derivatives: The resulting FMOC-carbamate is generally stable, allowing for reliable and reproducible analysis. researchgate.net

The reaction is typically carried out in a buffered alkaline solution to facilitate the deprotonation of the amine, making it a more potent nucleophile. researchgate.net The resulting FMOC-derivatized Ethyl N,N-dibutyl-beta-alaninate can then be analyzed by HPLC with fluorescence detection, providing a highly sensitive method for its quantification.

Reaction Scheme for FMOC Derivatization:

Ethyl N,N-dibutyl-beta-alaninate + FMOC-Cl → FMOC-N,N-dibutyl-beta-alaninate + HCl

This derivatization strategy is particularly valuable when analyzing trace levels of Ethyl N,N-dibutyl-beta-alaninate in complex matrices where high sensitivity and selectivity are required.

Chiral Derivatizing Agents for Stereoisomer Analysis

The stereoisomeric analysis of chiral compounds is crucial in many scientific fields. For molecules that are difficult to separate on chiral stationary phases or lack a strong chromophore for detection, chemical derivatization with a chiral derivatizing agent (CDA) is a common strategy. This process involves reacting the analyte with a single enantiomer of a CDA to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral chromatographic column.

Ethyl N,N-dibutyl-beta-alaninate is a tertiary amine, which means it lacks the primary or secondary amine group that is the target for many common CDAs, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or o-phthalaldehyde (B127526) (OPA) with chiral thiols. nih.govresearchgate.net Therefore, a direct derivatization of the tertiary amine functionality is not feasible with these conventional reagents.

A scientifically sound two-step strategy can be employed for the enantiomeric analysis of Ethyl N,N-dibutyl-beta-alaninate. This involves the hydrolysis of the ethyl ester to a carboxylic acid, followed by derivatization of the newly formed carboxyl group with a suitable CDA.

Step 1: Hydrolysis

The ester group of Ethyl N,N-dibutyl-beta-alaninate can be hydrolyzed under basic or acidic conditions to yield N,N-dibutyl-beta-alanine. This reaction transforms the analyte into a compound with a functional group amenable to derivatization.

Step 2: Derivatization of the Carboxylic Acid

Once N,N-dibutyl-beta-alanine is formed, its carboxylic acid group can be reacted with a variety of chiral derivatizing agents designed to target this functionality. These reactions typically require a condensation agent to facilitate the formation of an amide or ester bond between the analyte and the CDA. nih.gov

Several CDAs are available for the derivatization of carboxylic acids. A notable example is (S)-anabasine, which has been shown to react rapidly with carboxylic acids in the presence of a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). nih.govnih.gov The resulting diastereomeric amides can then be separated and quantified using liquid chromatography-mass spectrometry (LC-MS), often with significantly enhanced detection sensitivity. nih.gov

Other potential CDAs for carboxylic acids include derivatives of amino acids or other chiral molecules containing a reactive group that can couple with a carboxyl group. The choice of CDA will depend on the analytical instrumentation available and the specific properties of the analyte.

Below is a table summarizing potential chiral derivatizing agents for N,N-dibutyl-beta-alanine following hydrolysis:

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Activating/Condensation Agent Required | Resulting Diastereomer | Typical Analytical Technique |

| (S)-Anabasine nih.govnih.gov | Carboxylic Acid | DMT-MM | Diastereomeric Amides | LC-MS/MS |

| (S)-1-(1-Naphthyl)ethylamine | Carboxylic Acid | Carbodiimide (e.g., EDC) | Diastereomeric Amides | HPLC-UV/Fluorescence |

| (R)-1-Phenylethylamine | Carboxylic Acid | Carbodiimide (e.g., EDC) | Diastereomeric Amides | HPLC-UV/Fluorescence |

| O-(Pentafluorobenzyl)hydroxylamine | Carboxylic Acid | Carbodiimide (e.g., EDC) | Diastereomeric Esters | GC-ECD/MS |

Reductive Alkylation Labeling for Enhanced Sensitivity

Reductive alkylation is a widely used technique in mass spectrometry-based proteomics and metabolomics to introduce a tag onto primary and secondary amines. youtube.com This process, also known as reductive amination, involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form a Schiff base or iminium ion, which is then reduced to a more substituted amine. When isotopically labeled carbonyl compounds or reducing agents are used, this method facilitates relative and absolute quantification in mass spectrometry.

As Ethyl N,N-dibutyl-beta-alaninate is a tertiary amine, it cannot undergo direct reductive alkylation as it lacks a proton on the nitrogen atom necessary for the initial condensation reaction with a carbonyl group. However, the principles of stable isotope labeling can be applied to this molecule through other synthetic strategies to enhance analytical sensitivity and for quantitative purposes.

Stable Isotope Labeling Strategies for Ethyl N,N-dibutyl-beta-alaninate

Instead of post-synthesis labeling via reductive alkylation, stable isotopes can be incorporated during the synthesis of Ethyl N,N-dibutyl-beta-alaninate. This approach creates a "heavy" version of the molecule that is chemically identical to the "light" (unlabeled) version but has a different mass, making it an ideal internal standard for quantitative mass spectrometry. chempep.com

Possible synthetic routes for introducing stable isotopes include:

Using Labeled Precursors: The synthesis could start with isotopically labeled precursors. For instance, commercially available β-alanine labeled with ¹³C or ¹⁵N could be used. nih.govnih.gov

Using Labeled Alkylating Agents: The dibutylamino group could be introduced using an isotopically labeled butylating agent, such as ¹³C₄-butyl bromide, in a reaction with ethyl β-alaninate.

The resulting labeled Ethyl N,N-dibutyl-beta-alaninate would have a known mass shift compared to the unlabeled compound, allowing for precise quantification through isotope dilution mass spectrometry.

The table below outlines a hypothetical stable isotope labeling strategy for the synthesis of Ethyl N,N-dibutyl-beta-alaninate for use as an internal standard.

| Labeling Strategy | Labeled Reagent | Resulting Labeled Product | Mass Increase (Da) | Application |

| Labeled β-Alanine Backbone | β-Alanine-¹³C₃,¹⁵N | Ethyl N,N-dibutyl-beta-alaninate-¹³C₃,¹⁵N | +4 | Quantitative Mass Spectrometry (Internal Standard) |

| Labeled Butyl Groups | Butyl-d₉ Bromide | Ethyl N,N-di(butyl-d₉)-beta-alaninate | +18 | Quantitative Mass Spectrometry (Internal Standard) |

This stable isotope-labeled version of Ethyl N,N-dibutyl-beta-alaninate can be spiked into a sample at a known concentration. By comparing the mass spectrometer's response for the labeled (heavy) and unlabeled (light) forms, a precise quantification of the analyte in the sample can be achieved, correcting for variations in sample preparation and instrument response. nih.gov

Computational and Theoretical Investigations of Ethyl N,n Dibutyl Beta Alaninate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Molecular Orbital (MO) Theory, are fundamental to understanding the electronic structure and reactivity of Ethyl N,N-dibutyl-beta-alaninate.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for elucidating reaction mechanisms, offering a balance between accuracy and computational cost. For Ethyl N,N-dibutyl-beta-alaninate, DFT can be employed to study various reactions, such as its synthesis, hydrolysis, and potential metabolic transformations.

DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies, which are key to understanding reaction rates. For instance, the synthesis of Ethyl N,N-dibutyl-beta-alaninate likely proceeds through a Michael addition of dibutylamine (B89481) to ethyl acrylate (B77674). DFT could be used to model this reaction, comparing different potential pathways and catalysts.

In a hypothetical DFT study on the Michael addition, one could calculate the energies of the reactants, the transition state, and the product. The results might look something like the following table, comparing a non-catalyzed and a catalyzed reaction.

| Species | Relative Energy (uncatalyzed, kcal/mol) | Relative Energy (catalyzed, kcal/mol) |

| Reactants (Dibutylamine + Ethyl Acrylate) | 0.0 | 0.0 |

| Transition State | +25.3 | +15.1 |

| Product (Ethyl N,N-dibutyl-beta-alaninate) | -15.8 | -15.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, DFT is instrumental in studying the mechanisms of amino acid oxidation. nih.gov While not specific to Ethyl N,N-dibutyl-beta-alaninate, the methodologies used in such studies could be directly applied. nih.gov

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the description of molecular orbitals and their energies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

For Ethyl N,N-dibutyl-beta-alaninate, the HOMO is likely to be localized on the nitrogen atom of the dibutylamine group, indicating that this is the most nucleophilic site. The LUMO would likely be centered on the carbonyl group of the ester, the most electrophilic site. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap suggests high reactivity.

Analysis of the molecular orbitals can also provide insights into potential chemical reactions. For example, in a reaction with an electrophile, the attack would be predicted to occur at the nitrogen atom. Conversely, a nucleophilic attack would target the carbonyl carbon.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the two butyl chains and the ethyl ester group in Ethyl N,N-dibutyl-beta-alaninate means that the molecule can adopt a vast number of different conformations.

Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. This can be achieved through systematic searches of the potential energy surface using methods like molecular mechanics or DFT. For a molecule of this complexity, a large number of stable conformers would be expected, with the extended, anti-periplanar arrangement of the alkyl chains likely being among the most stable in the gas phase. However, in solution, folded conformations stabilized by intramolecular interactions might also be prevalent.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent like water or chloroform). nih.gov These simulations can reveal the preferred conformations in solution, the timescales of conformational changes, and how the molecule interacts with its surroundings. For example, an MD simulation could show how the hydrophobic butyl chains might fold to minimize their contact with a polar solvent.

A theoretical study on β-amino acids has shown that solvation generally stabilizes conformations and that intramolecular hydrogen bonding can play a significant role in stability. scirp.org While Ethyl N,N-dibutyl-beta-alaninate lacks the N-H bond for traditional hydrogen bonding, weak C-H···O interactions could still influence its conformational preferences.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, which can be a powerful tool for structure elucidation and verification. nih.govacs.org The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. mdpi.comnih.gov

By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are the standard for this purpose. nih.govacs.org For flexible molecules like Ethyl N,N-dibutyl-beta-alaninate, it is important to consider multiple conformations, as the observed NMR spectrum is a population-weighted average over all the conformations present in solution. acs.org

A computational study would first involve a conformational search to identify the low-energy conformers. Then, the NMR chemical shifts would be calculated for each conformer. Finally, a Boltzmann-weighted average of the chemical shifts would be computed to give the predicted spectrum.

Below is a hypothetical table of predicted ¹H NMR chemical shifts for Ethyl N,N-dibutyl-beta-alaninate.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ester) | 1.25 | t |

| CH₂ (ester) | 4.12 | q |

| CH₂ (alpha to C=O) | 2.55 | t |

| CH₂ (beta to C=O) | 2.80 | t |

| N-(CH₂)₃-CH₃ | 2.45 | t |

| N-CH₂-(CH₂)₂-CH₃ | 1.45 | m |

| N-(CH₂)₂-CH₂-CH₃ | 1.30 | m |

| N-(CH₂)₃-CH₃ | 0.90 | t |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would depend on the solvent and the level of theory used.

Theoretical Studies on Reaction Pathways and Transition States

Beyond studying the mechanisms of known reactions, theoretical methods can be used to explore and predict new reaction pathways. For Ethyl N,N-dibutyl-beta-alaninate, this could include decomposition pathways, reactions with atmospheric radicals, or potential enzymatic transformations.

For example, a theoretical study could investigate the mechanism of N-dealkylation, a common metabolic pathway for amines. nih.gov This would involve modeling the enzymatic active site and the interaction of Ethyl N,N-dibutyl-beta-alaninate with the reactive species of the enzyme. Such studies can provide valuable insights into the potential metabolism and biological fate of the compound. Theoretical studies on peptide synthesis and other organic reactions provide a framework for how such investigations could be conducted. acs.orgresearchgate.net

Applications of Ethyl N,n Dibutyl Beta Alaninate in Advanced Materials and Catalysis

Role as Monomers in Polymer Science

The bifunctional nature of Ethyl N,N-dibutyl-beta-alaninate, possessing both a secondary amine and an ester group, allows it to serve as an AB-type monomer in polymerization reactions. This capability has been harnessed to create novel polymeric structures with tailored properties for advanced material applications.

Pseudopolyamino Acid Synthesis

Researchers have successfully utilized N,N-disubstituted-beta-alanine derivatives, structurally analogous to Ethyl N,N-dibutyl-beta-alaninate, as functional monomers for the synthesis of pseudopolyamino acids. A facile, one-step synthetic approach has been developed for N-alkylated amino acids, which can then be polymerized to form these novel biopolymers without the need for complex protection-deprotection strategies. nih.gov

This method involves the direct N-alkylation of β-alanine, and by controlling the stoichiometry of the reactants, either mono- or di-substituted products can be selectively obtained. nih.gov The resulting di-N-alkylated β-alanine, a close analogue of Ethyl N,N-dibutyl-beta-alaninate, serves as a linear monomer for the production of pseudopolyamino acids. nih.gov The presence of the butyl pendant groups in the polymer chain enhances its solubility in common organic solvents, a desirable property for processing and fabrication. nih.gov

Fabrication of Functional Polymeric Nanomaterials

The pseudopolyamino acids synthesized from N,N-disubstituted beta-alanine (B559535) monomers can be readily fabricated into functional polymeric nanomaterials. These materials are gaining attention as platforms for creating biodegradable and non-toxic nanomaterials for biomedical and biotechnological applications. nih.gov

The hydrophobic butyl side chains of the polymer facilitate the formation of nanocavities upon nanoparticle formation, which are effective for encapsulating hydrophobic molecules such as drugs or dyes. nih.gov For instance, nanoparticles derived from a pseudopolyamino acid have been shown to encapsulate the hydrophobic dye DiI and the chemotherapy drug, Taxol. nih.gov Furthermore, these nanoparticles can be surface-functionalized with targeting ligands, such as folic acid, to enable the targeted delivery to specific cells, like cancer cells that overexpress the folate receptor. nih.gov Cytotoxicity studies have confirmed the low toxicity of these polymeric nanoparticles, highlighting their potential as safe and effective nanocarriers for theranostic applications—combining therapeutic and diagnostic capabilities. nih.gov

| Monomer Type | Polymer Class | Nanomaterial Application | Key Feature |

| Di-N-alkylated β-alanine | Pseudopolyamino acid | Drug delivery, Theranostics | Enhanced solubility, Hydrophobic nanocavities for cargo encapsulation |

Ligand Design in Asymmetric Catalysis

The structural motif of beta-alaninate derivatives, including Ethyl N,N-dibutyl-beta-alaninate, presents opportunities for the design of novel ligands for both transition metal catalysis and organocatalysis. The presence of both a nitrogen atom and a carbonyl group allows for potential bidentate coordination to a metal center or participation in hydrogen bonding interactions.

Beta-Alaninate Derivatives as Ligands for Transition Metal Catalysis (e.g., Palladium-Catalyzed Heck Reactions)

While direct studies on Ethyl N,N-dibutyl-beta-alaninate as a ligand are limited, research on structurally similar N,N-dialkyl-beta-alanines has demonstrated their efficacy in palladium-catalyzed cross-coupling reactions. For example, N,N-dimethyl-beta-alanine has been identified as a highly efficient and inexpensive phosphine-free ligand for the Palladium-catalyzed Heck reaction. This reaction is a cornerstone of C-C bond formation in organic synthesis.

The N,N-dimethyl-beta-alanine ligand proved to be more effective than the commonly used N,N-dimethylglycine in promoting the Heck reaction for a variety of aryl bromides, iodides, and even activated aryl chlorides. acs.org Kinetic and theoretical studies have suggested that the superiority of N,N-dimethyl-beta-alanine stems from its ability to facilitate a faster oxidative addition of the aryl halide to the palladium center. acs.org The N,O-bidentate coordination of the beta-alanine derivative to the palladium catalyst is believed to be crucial for its high reactivity and selectivity. acs.org These findings suggest that other N,N-dialkyl-beta-alaninate derivatives, such as the dibutyl analogue, could also serve as effective ligands in similar catalytic systems.

Organocatalysis with Beta-Alaninate Structures

The principles of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, offer another avenue for the application of beta-alaninate structures. Chiral thioureas, for instance, have been employed as bifunctional organocatalysts to activate enoates towards conjugate addition of nitrogen nucleophiles, providing enantioselective access to β-amino acid derivatives. acs.org

While not directly employing Ethyl N,N-dibutyl-beta-alaninate as the catalyst itself, this research highlights the importance of the beta-amino acid scaffold in designing enantioselective transformations. The development of chiral organocatalysts for the synthesis of complex molecules is a rapidly advancing field, and the structural features of beta-alaninate derivatives make them attractive candidates for further exploration as catalysts or catalyst precursors. For example, cinchona alkaloids have been successfully used as organocatalysts in the enantioselective 1,6-addition of β-ketoesters and benzophenone (B1666685) imines to electron-deficient dienes under phase-transfer conditions, demonstrating the utility of amine-based catalysts in asymmetric synthesis. nih.gov

Intermediates in Fine Chemical Synthesis

Ethyl N,N-dibutyl-beta-alaninate serves as a valuable intermediate in the synthesis of more complex and functionalized molecules, most notably in the production of insect repellents.

The commercially successful insect repellent IR3535®, or ethyl N-acetyl-N-butyl-β-alaninate, is a direct derivative of a beta-alanine structure. researchgate.netwikipedia.org The synthesis of IR3535® involves the N-acylation of a precursor that is structurally very similar to Ethyl N,N-dibutyl-beta-alaninate. The synthesis of a related compound, ethyl N-acetyl-N-butyl-β-alaninate, starts with the reaction of n-butylamine with ethyl acrylate (B77674) to form ethyl 3-(butylamino)propionate, which is then acetylated. wikipedia.org This underscores the role of N-alkylated beta-alanine esters as key building blocks for such commercially important products. Ethyl N,N-dibutyl-beta-alaninate can be readily analyzed and purified using techniques like reverse-phase HPLC, which is crucial for its use in the synthesis of high-purity fine chemicals. sielc.com

| Precursor | Product | Application |

| Ethyl N-butyl-beta-alaninate (related to Ethyl N,N-dibutyl-beta-alaninate) | Ethyl N-acetyl-N-butyl-β-alaninate (IR3535®) | Insect Repellent |

Building Blocks for Complex Organic Molecules

The chemical structure of Ethyl N,N-dibutyl-beta-alaninate contains several reactive sites that can be exploited in the synthesis of more elaborate molecular architectures. The tertiary amine can act as a nucleophile or a base, while the ester group can undergo various transformations such as hydrolysis, amidation, or reduction.

While specific examples of its use are sparse in peer-reviewed journals, compounds with similar structures, such as other β-alanine derivatives, are known to be valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. For instance, various β-alanine derivatives are integral to the synthesis of compounds used as opioid receptor modulators and other therapeutic agents. The dibutylamino group in Ethyl N,N-dibutyl-beta-alaninate could be a key feature for tuning the lipophilicity and pharmacological properties of a target molecule.

The general synthetic utility of β-amino esters includes their participation in reactions like the Mannich reaction and Michael additions, which are fundamental carbon-carbon and carbon-nitrogen bond-forming reactions in organic chemistry.

Precursors for Specialty Chemicals

The potential of Ethyl N,N-dibutyl-beta-alaninate as a precursor for specialty chemicals lies in the ability to chemically modify its functional groups. Hydrolysis of the ethyl ester group would yield N,N-dibutyl-beta-alanine, a substituted amino acid that could be used in the synthesis of specialized polyamides or other polymers. The presence of the dibutylamino group could impart unique solubility or thermal properties to these materials.

Furthermore, the tertiary amine itself can be a target for chemical modification. For example, it could be oxidized or quaternized to produce novel surfactants or phase-transfer catalysts. The specific nature of the dibutyl groups would influence the performance of such specialty chemicals in various applications.

Table of Compound Properties

| Property | Value |

| Chemical Formula | C13H27NO2 |

| Molecular Weight | 229.36 g/mol |

| CAS Number | 20120-23-4 |

| Synonyms | beta-Alanine, N,N-dibutyl-, ethyl ester |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.